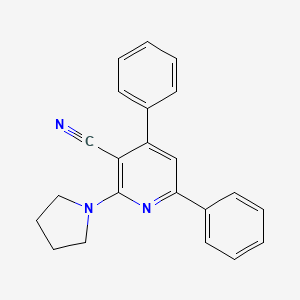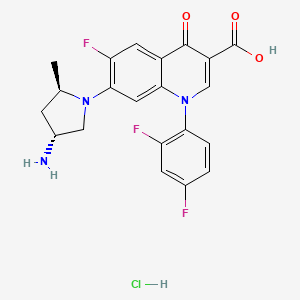
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system with a hydroxybenzylidene substituent. It is known for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 1-benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxy group and the benzofuran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Substituted Benzylidene)-1-benzofuran-3(2H)-ones: These compounds share a similar core structure but differ in the substituents on the benzylidene group.
Aurones: A class of flavonoids structurally related to (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one, known for their pigmentation properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities
Eigenschaften
Molekularformel |
C15H10O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9,16H/b14-9- |
InChI-Schlüssel |
TVCLXWLVYCIOMW-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



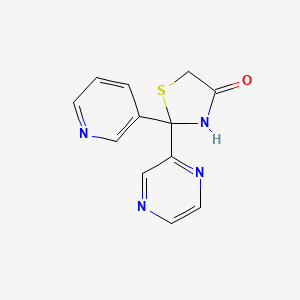
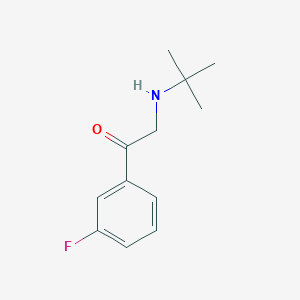

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
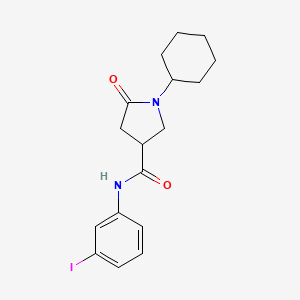


![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
